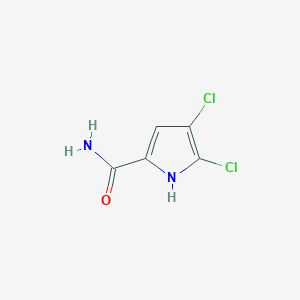

4,5-Dichloro-1H-pyrrole-2-carboxamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple substituents. The compound is officially designated as 1H-Pyrrole-2-carboxamide, 4,5-dichloro-, reflecting its core pyrrole structure with chlorine atoms positioned at the 4 and 5 positions and a carboxamide group at the 2 position. The Chemical Abstracts Service has assigned this compound the registry number 50371-68-1, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C₅H₄Cl₂N₂O accurately represents the compound's composition, indicating the presence of five carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of 179.00 daltons reflects the contribution of the halogen substituents to the overall mass of the molecule. The compound has been assigned the MDL number MFCD20542609, which provides an additional identification code used in chemical inventory systems.

The Simplified Molecular Input Line Entry System representation O=C(C1=CC(Cl)=C(Cl)N1)N provides a standardized string notation that encodes the molecular structure in a machine-readable format. This notation clearly indicates the carboxamide functional group (O=C...N) attached to the pyrrole ring system, with the two chlorine substituents positioned on adjacent carbon atoms within the five-membered heterocycle.

Structural Relationship to Pyrrole Carboxamide Derivatives

This compound belongs to the broader family of pyrrole carboxamide derivatives, which have demonstrated significant biological activity and therapeutic potential. Research has shown that pyrrole-2-carboxamides designed with structure-guided strategies can serve as potent inhibitors of mycobacterial membrane protein large 3, with many compounds in this class showing anti-tuberculosis activity with minimum inhibitory concentrations below 0.016 micrograms per milliliter. The structural modifications introduced by halogen substitution at the 4 and 5 positions of the pyrrole ring significantly influence the electronic properties and biological activity of these compounds.

The parent compound pyrrole-2-carboxamide has been extensively studied for its molecular conformation and hydrogen bonding patterns. Crystal structure analysis reveals that the carboxamide group can participate in intermolecular resonance-assisted hydrogen bonds, which may influence the compound's solid-state properties and biological interactions. The introduction of chlorine substituents in the 4,5-dichloro derivative modifies these interaction patterns and introduces additional electronic effects due to the electron-withdrawing nature of the halogen atoms.

Comparative analysis with related halogenated derivatives reveals important structure-activity relationships within this chemical class. The 4,5-dibromo analog (Chemical Abstracts Service number 34649-20-2) shares similar structural features but with bromine substituents instead of chlorine. This compound has been identified in natural sources including marine sponges such as Stylissa massa, Pseudoceratina purpurea, and Stylissa carteri, suggesting that halogenated pyrrole carboxamides may play important roles in natural biological systems.

The carboxylic acid analog 4,5-dichloro-1H-pyrrole-2-carboxylic acid (Chemical Abstracts Service number 39209-94-4) represents another closely related derivative that differs only in the presence of a carboxylic acid group instead of the carboxamide functionality. This structural variation provides insights into how functional group modifications affect the physicochemical properties and potential biological activities of pyrrole derivatives.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 50371-68-1 | C₅H₄Cl₂N₂O | Chlorine substituents with carboxamide |

| 4,5-Dibromo-1H-pyrrole-2-carboxamide | 34649-20-2 | C₅H₄Br₂N₂O | Bromine substituents with carboxamide |

| 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | 39209-94-4 | C₅H₃Cl₂NO₂ | Chlorine substituents with carboxylic acid |

Isomeric Considerations and Tautomeric Forms

The structural analysis of this compound reveals limited potential for constitutional isomerism due to the specific substitution pattern on the pyrrole ring. The positioning of the two chlorine atoms at the 4 and 5 positions creates a unique substitution pattern that distinguishes this compound from other possible dichloropyrrole carboxamide isomers. Alternative substitution patterns, such as 3,4-dichloro or 3,5-dichloro arrangements, would result in different compounds with distinct chemical and biological properties.

The pyrrole ring system in this compound can potentially exist in different tautomeric forms, although the most stable form typically involves the nitrogen atom bearing the hydrogen substituent. Studies on related pyrrole carboxamide compounds have identified the existence of tautomeric forms that can influence hydrogen bonding patterns and molecular interactions. The presence of the electron-withdrawing chlorine substituents at positions 4 and 5 may influence the relative stability of different tautomeric forms by affecting the electron density distribution within the aromatic system.

Research on pyrrole-2-carboxamide has demonstrated that dimeric structures can form through different hydrogen bonding motifs, including both N-H...O and O-H...N interactions. These findings suggest that this compound may also exhibit similar tautomeric behavior, with the carboxamide group capable of participating in multiple hydrogen bonding arrangements. The chlorine substituents may modulate these interactions by altering the electronic properties of the pyrrole ring and influencing the acidity of the NH proton.

The conformational analysis of pyrrole carboxamide derivatives indicates that multiple molecular conformations can be accessed, with the relative energies influenced by intramolecular interactions and substituent effects. For this compound, the presence of the bulky chlorine atoms may introduce steric considerations that favor specific conformational arrangements and influence the compound's overall three-dimensional structure.

Properties

IUPAC Name |

4,5-dichloro-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZHAPAUCCCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856847 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-68-1 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pyrrole Derivatives

A common route involves selective chlorination of pyrrole-2-carboxylate or pyrrole-2-carbaldehyde derivatives:

Chlorination of Pyrrole-2-carbaldehyde Derivatives:

Pyrrole-2-carbaldehyde is first converted to trichloroacetylpyrrole via Wolff–Kishner reduction and Friedel–Crafts acylation. This intermediate is then monochlorinated using N-chlorosuccinimide (NCS) at room temperature to introduce chlorine atoms selectively at the 4 and 5 positions of the pyrrole ring. The product can be isolated by crystallization with yields around 61%.Direct Chlorination of Pyrrole-2-carboxylates:

Ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated using NCS at low temperatures (0 °C), although this method may require challenging chromatographic separations due to formation of multiple chlorinated isomers.

Conversion to Carboxamide

Following halogenation, the ester or acid group at the 2-position is converted to the carboxamide:

Amidation of Pyrrole-2-carboxylate or Trichloromethyl Ketone Derivatives:

The halogenated pyrrole intermediates such as 4,5-dibromopyrrol-2-yl trichloromethyl ketone are reacted with various amines (e.g., ammonia or aliphatic amines) in dichloromethane with triethylamine as a base at room temperature. The reaction proceeds over 1–5 hours to yield the corresponding 4,5-dihalogenated pyrrole-2-carboxamides in good yields (~85%).Example:

4,5-Dibromopyrrol-2-yl trichloromethyl ketone reacted with ethanolamine and triethylamine in dichloromethane at room temperature for 2 hours yields 4,5-dibromo-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide with 85% yield after purification.

One-Pot Synthesis Approaches

A patent describes a one-pot synthesis method for related halogenated pyrrole derivatives (4,5-dichloro-2-methylisothiazolinone), which may provide insights into streamlined synthesis of 4,5-dichloro-substituted pyrroles:

- The process involves mixing methyl acrylate, aqueous methylamine, and sulfur, followed by introduction of hydrogen sulfide to form a dithio intermediate.

- Amidation is performed by introducing methylamine gas.

- Chlorination with chlorine gas completes the synthesis in the same reaction vessel, minimizing purification steps and improving purity (>99.8%).

While this patent focuses on a related isothiazolinone compound, the principles of sequential Michael addition, amidation, and chlorination in one pot could be adapted for pyrrole carboxamide synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

Selectivity and Purity:

The use of N-chlorosuccinimide allows selective chlorination at the 4,5-positions, but reaction conditions must be carefully controlled to avoid over-chlorination or side products.Amidation Efficiency:

Amidation of halogenated pyrrole intermediates proceeds efficiently at room temperature with triethylamine as a base, facilitating isolation of pure carboxamide products.Scalability and Environmental Impact:

One-pot methods reduce solvent use, intermediate purification, and waste generation, offering advantages for industrial-scale synthesis.Characterization: Products are typically characterized by melting point, NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiolates in polar solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or other oxidized forms .

Scientific Research Applications

A. Medicinal Chemistry

4,5-Dichloro-1H-pyrrole-2-carboxamide has been studied for its potential as an antineoplastic agent . Research indicates that it can inhibit certain cancer cell lines, showcasing its promise in cancer therapy .

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition was linked to the compound's ability to bind effectively to the enzyme's active site, suggesting its potential as an antibiotic .

The compound has shown notable biological activities:

- Antimicrobial Properties : Its derivatives have been explored for their efficacy against various bacterial strains, demonstrating significant antibacterial properties .

- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication, highlighting its potential in treating bacterial infections .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it a valuable building block for creating more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The carboxamide group in 4,5-dichloro-1H-pyrrole-2-carboxamide provides hydrogen-bonding capability, whereas the dione moiety in fluoroimide introduces electrophilic carbonyl centers .

Pyrazole Carboximidamide Analogs

Pyrazole derivatives with carboximidamide groups () differ in core structure but share functional group similarities:

| Compound Example | Core Structure | Substituents (Positions) | Notable Features |

|---|---|---|---|

| 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | Pyrazole | Cl (para-chlorophenyl), phenyl | Enhanced steric hindrance |

| 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | Pyrazole | NO₂ (meta-nitrophenyl), phenyl | Electron-withdrawing effects |

Comparison with Pyrrole Derivatives :

- Aromatic System : Pyrazoles are six-membered dihydroaromatic systems, offering reduced ring strain compared to five-membered pyrroles. This may influence conformational flexibility and binding affinity .

Biological Activity

4,5-Dichloro-1H-pyrrole-2-carboxamide (CAS No. 50371-68-1) is a synthetic compound characterized by its dichloro-substituted pyrrole structure. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in bacterial DNA replication and transcription, notably DNA gyrase. The molecular formula for this compound is CHClNO, and it is known for its pharmacological properties that may extend to antimicrobial and anticancer applications.

The primary mechanism of action for this compound involves the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the enzyme's active site, this compound disrupts DNA replication processes, leading to cell death in susceptible bacteria. This inhibition can be quantified through IC values, which measure the concentration required to inhibit 50% of enzyme activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been tested against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, showing promising minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound show enhanced antibacterial properties when modified with additional functional groups. For example, N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride exhibited notable antibacterial activity due to its structural modifications.

- Selectivity and Potency : In a comparative analysis of various derivatives, one study found that certain modifications resulted in IC values ranging from 1.4 to 6.1 mM against potassium channels, indicating selective inhibition capabilities .

- Cellular Effects : Beyond its antibacterial properties, this compound has been shown to influence cellular signaling pathways and gene expression profiles in mammalian cells. This suggests potential applications in cancer research where modulation of cell signaling is crucial.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the potential to cross the blood-brain barrier, which may enhance its therapeutic efficacy in treating central nervous system infections or conditions.

Table 1: Biological Activity Summary

Table 2: Structural Modifications and Biological Activity

| Compound | Modification | Activity |

|---|---|---|

| N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro... | Addition of aliphatic amine group | Enhanced antibacterial |

| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-di... | Allylic substitution | Increased selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.